(R,S)-N-Nitrosoanatabine-2,4,5,6-d4
Overview
Description
(R,S)-N-Nitrosoanatabine-2,4,5,6-d4 is a deuterated analog of N-nitrosoanatabine, a nitrosamine compound. Nitrosamines are a class of compounds known for their potential carcinogenic properties. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and biological effects of nitrosamines, as the presence of deuterium can influence the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-Nitrosoanatabine-2,4,5,6-d4 typically involves the nitrosation of anatabine-2,4,5,6-d4. The process begins with the deuteration of anatabine, followed by the introduction of a nitroso group. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to prevent the decomposition of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(R,S)-N-Nitrosoanatabine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include nitroso oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
(R,S)-N-Nitrosoanatabine-2,4,5,6-d4 is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of nitrosamines.
Biology: Investigating the metabolic pathways of nitrosamines in biological systems.
Medicine: Researching the potential carcinogenic effects of nitrosamines and their role in cancer development.
Industry: Developing safer alternatives to nitrosamines in industrial processes.
Mechanism of Action
The mechanism of action of (R,S)-N-Nitrosoanatabine-2,4,5,6-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The presence of deuterium can influence the rate of these reactions, providing insights into the metabolic stability and reactivity of nitrosamines.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosomorpholine (NMOR)
Uniqueness
(R,S)-N-Nitrosoanatabine-2,4,5,6-d4 is unique due to the presence of deuterium atoms, which can alter its metabolic pathways and reactivity compared to non-deuterated nitrosamines. This makes it a valuable tool in research for understanding the behavior of nitrosamines in biological systems.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/i3D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-AJEVBKBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2N=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662151 | |
Record name | 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-69-0 | |
Record name | 1,2,3,6-Tetrahydro-1-nitroso-2,3′-bipyridine-2′,4′,5′,6′-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitroso(2',4',5',6'-~2~H_4_)-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-2',4',5',6'-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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